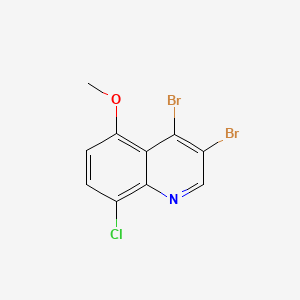

3,4-Dibromo-8-chloro-5-methoxyquinoline

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1210112-69-8 |

|---|---|

Fórmula molecular |

C10H6Br2ClNO |

Peso molecular |

351.422 |

Nombre IUPAC |

3,4-dibromo-8-chloro-5-methoxyquinoline |

InChI |

InChI=1S/C10H6Br2ClNO/c1-15-7-3-2-6(13)10-8(7)9(12)5(11)4-14-10/h2-4H,1H3 |

Clave InChI |

JNZHMZUQLSEBLP-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=C(C=C1)Cl)N=CC(=C2Br)Br |

Sinónimos |

8-Chloro-3,4-dibromo-5-methoxyquinoline |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 3,4 Dibromo 8 Chloro 5 Methoxyquinoline

Precursor Synthesis and Functionalization Strategies

The assembly of the target molecule relies heavily on the preparation of appropriately substituted precursors, namely halogenated and methoxy-substituted anilines and carbonyl compounds.

Synthesis of Key Halogenated and Methoxy-Substituted Aniline (B41778) and Carbonyl Precursors

The synthesis of 3,4-dibromo-8-chloro-5-methoxyquinoline would likely commence with the preparation of a highly substituted aniline derivative. A plausible precursor is 2-amino-3-chloro-6-methoxybenzaldehyde or a related ketone. The synthesis of such a precursor involves multi-step processes, including nitration, reduction, halogenation, and methoxylation reactions on a suitable aromatic starting material.

Another critical component is a three-carbon carbonyl compound that will form the pyridine (B92270) part of the quinoline (B57606) ring. This could be an α,β-unsaturated aldehyde or ketone, or a β-dicarbonyl compound, which would then react with the substituted aniline.

Regioselective Introduction of Halogen Atoms into Quinoline Precursors

The regioselective introduction of halogen atoms is a critical step in the synthesis of the target compound. Direct halogenation of the quinoline ring often leads to a mixture of products, making it a less desirable approach without proper directing groups. gelisim.edu.tr

A more controlled method involves the halogenation of precursor molecules prior to the quinoline ring formation. For instance, the bromination of 8-substituted quinolines has been reinvestigated to optimize yields and conditions. acgpubs.org The bromination of 8-methoxyquinoline (B1362559) with molecular bromine has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product under specific conditions. acgpubs.org Further bromination could potentially introduce a second bromine atom.

The use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are common reagents for regioselective halogenation. The reaction conditions, including the choice of solvent and the presence of an acid catalyst like trifluoroacetic acid, can significantly influence the position of halogenation. google.com For instance, a metal-free protocol for the C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acid has been developed, offering excellent regioselectivity. researchgate.net

| Halogenation Reagent | Substrate Example | Product(s) | Reference |

| Molecular Bromine (Br₂) | 8-Methoxyquinoline | 5-Bromo-8-methoxyquinoline | acgpubs.org |

| N-Bromosuccinimide (NBS) | 8-Aminoquinoline | 5,7-Dibromo-8-aminoquinoline | acgpubs.org |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | N-(quinolin-8-yl)acetamide | 5-Chloro-N-(quinolin-8-yl)acetamide | researchgate.net |

Cyclization Reactions for Quinoline Ring Formation

The construction of the quinoline core from aniline and carbonyl precursors can be achieved through various classical and modern cyclization strategies.

Multicomponent Reactions (MCRs) in the Synthesis of Halogenated Methoxyquinolines

Multicomponent reactions (MCRs) provide an efficient route to complex molecules like polysubstituted quinolines in a single step. rsc.org These reactions offer high atom economy and allow for the introduction of diverse substituents. rsc.orgresearchgate.net For the synthesis of this compound, an MCR could potentially involve a substituted aniline, an aldehyde, and a compound with an active methylene (B1212753) group.

While a specific MCR for the target molecule is not documented, the principles of reactions like the Povarov, Gewald, or Ugi reactions could be adapted. rsc.org For example, a three-component reaction of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) has been used to synthesize pyrimido[4,5-b]quinolines, demonstrating the utility of MCRs in building complex quinoline-based systems. nih.govresearchgate.net

Classical and Modern Annulation Approaches for the Quinoline Core

Several established named reactions are available for quinoline synthesis, which could be adapted for the target molecule. These include:

Combes quinoline synthesis: The reaction of an aniline with a β-diketone.

Doebner-von Miller reaction: A reaction between an α,β-unsaturated carbonyl compound and an aniline.

Friedländer annulation: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Modern approaches, such as transition-metal-catalyzed C-H activation and functionalization, offer powerful tools for constructing the quinoline ring and introducing substituents with high selectivity. nih.govrsc.org Nickel-catalyzed dehydrogenative coupling of α-2-aminoaryl alcohols with ketones or secondary alcohols is a sustainable method for synthesizing polysubstituted quinolines. acs.org

Post-Cyclization Functional Group Interconversions and Derivatization

An alternative strategy to pre-functionalized precursors is the modification of a simpler quinoline core after its formation. This approach, known as post-cyclization functionalization, can be advantageous for introducing substituents at specific positions.

C-H functionalization has emerged as a powerful technique for the direct introduction of various groups onto the quinoline ring, often with high regioselectivity. nih.govrsc.orgrsc.org For example, direct bromination of 6-methoxy- and 6,8-dimethoxyquinoline (B1356820) can yield 5-bromo derivatives. gelisim.edu.trfao.org Similarly, the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) can selectively produce 3,6-dibromo-8-methoxyquinoline. gelisim.edu.trfao.org

The synthesis of the target molecule could involve the initial synthesis of a 5-methoxy-8-chloroquinoline, followed by regioselective bromination at the C3 and C4 positions. The presence of the methoxy (B1213986) and chloro substituents will influence the regioselectivity of the subsequent bromination steps.

| Starting Quinoline | Reagent | Product | Reference |

| 6-Methoxyquinoline | Molecular Bromine | 5-Bromo-6-methoxyquinoline | gelisim.edu.trfao.org |

| 6,8-Dimethoxyquinoline | Molecular Bromine | 5-Bromo-6,8-dimethoxyquinoline | gelisim.edu.trfao.org |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Molecular Bromine | 3,6-Dibromo-8-methoxyquinoline | gelisim.edu.trfao.org |

Regioselective Bromination and Chlorination on the Quinoline Scaffold

Achieving the specific 3,4-dibromo-8-chloro substitution pattern on a 5-methoxyquinoline (B23529) core requires a deep understanding of the directing effects of the substituents and the careful selection of halogenating agents and reaction conditions. The electronic properties of the quinoline ring, combined with the activating methoxy group and the deactivating halogens, influence the position of electrophilic substitution.

Direct halogenation of quinoline often suffers from poor regioselectivity and the potential for over-halogenation. gelisim.edu.tr The reactivity of the quinoline ring towards electrophilic substitution is generally C8 > C5 > C6 > C3 > C7 in acidic media, but this can be significantly altered by substituents.

Bromination: The introduction of two bromine atoms at the C3 and C4 positions is particularly challenging.

Directing Effects: The 5-methoxy group is an activating, ortho-, para-directing group, which would typically favor substitution at the C6 and C8 positions. However, once the C8 position is chlorinated, the electronic landscape of the molecule changes significantly.

Reagents and Selectivity: The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, it may lack selectivity. acgpubs.org N-Bromosuccinimide (NBS) is a common alternative for milder, more selective brominations. rsc.org Studies on the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline have shown that reaction with molecular bromine can selectively yield 3,6-dibromo-8-methoxyquinoline, indicating that the C3 position is susceptible to bromination under certain conditions. gelisim.edu.tr The difference in reactivity between bromination and chlorination is rooted in their reaction thermodynamics; the key propagation step in free-radical bromination is endothermic, leading to a more stable and selective transition state compared to the exothermic chlorination reaction. masterorganicchemistry.com

Chlorination: The introduction of a chlorine atom at the C8 position is a key step.

Metal-Free Protocols: An operationally simple and metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as an inexpensive and atom-economical halogen source. rsc.orgnih.gov While this method targets the C5 position in 8-substituted quinolines, it highlights the potential for regioselective, metal-free C-H functionalization. For a substrate like 5-methoxyquinoline, directing chlorination to the C8 position would likely require specific reaction conditions or a multi-step strategy, possibly involving a directing group or blocking of other reactive sites.

A plausible, though hypothetical, strategy for the synthesis of this compound would involve a stepwise approach:

Synthesis of 5-methoxyquinoline.

Regioselective chlorination at the C8 position.

Subsequent di-bromination at the C3 and C4 positions, a step that may require specialized reagents or catalysts to control the regiochemistry, potentially proceeding through an addition-elimination mechanism across the C3-C4 double bond.

| Reagent | Halogen | Typical Position Targeted | Key Features | Reference |

|---|---|---|---|---|

| N-Halosuccinimide (NCS, NBS, NIS) | Cl, Br, I | C5 (on 8-substituted quinolines) | Metal-free, mild conditions, often used in aqueous media. | rsc.org |

| Trihaloisocyanuric Acid (TCCA, TBCA) | Cl, Br | C5 (on 8-substituted quinolines) | Atom economical, metal-free, proceeds under air at room temperature. | rsc.orgnih.gov |

| Molecular Bromine (Br₂) | Br | Variable (e.g., C3, C5) | Can lead to multiple products; regioselectivity depends heavily on substrate and conditions. | gelisim.edu.tracgpubs.org |

Strategies for Methoxy Group Introduction and Manipulation

The 5-methoxy group is a crucial feature of the target molecule. Its introduction can be accomplished at various stages of the synthesis.

Starting from a Methoxy-Substituted Precursor: A common and efficient strategy is to begin the synthesis with a precursor already containing the methoxy group, such as p-anisidine (B42471) (4-methoxyaniline). nih.gov Classical quinoline syntheses like the Doebner-von Miller reaction or the Friedländer synthesis can be adapted using such precursors to build the quinoline core with the methoxy group in the desired position. For instance, 6-methoxy-2-arylquinoline-4-carboxylic acids have been prepared via a one-pot Doebner reaction using p-anisidine. nih.gov

Nucleophilic Substitution: If a suitable precursor like 5-hydroxyquinoline (B119867) is available, the methoxy group can be introduced via a Williamson ether synthesis, typically using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. acgpubs.org This method was used to synthesize 5,7-dibromo-8-methoxyquinoline (B102607) from 5,7-dibromo-8-hydroxyquinoline with high yield. acgpubs.org

Manipulation of Methoxy Groups: In some cases, existing methoxy groups can be manipulated. For example, the bromination of 3,6,8-trimethoxyquinoline unexpectedly led to the formation of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, demonstrating that demethylation can occur under certain reaction conditions. nih.gov This highlights the need to consider the stability of the methoxy group during subsequent halogenation steps.

Catalytic Approaches in the Synthesis of Substituted Quinolines

Catalysis offers powerful tools for constructing the complex quinoline scaffold and introducing the required substituents with high efficiency and selectivity.

Transition Metal-Catalyzed Methods for C-C and C-Heteroatom Bond Formation

Transition metal catalysis has become a dominant strategy for the synthesis of polysubstituted quinolines, enabling the formation of C-C and C-heteroatom bonds that are difficult to achieve through traditional methods. ias.ac.inresearchgate.netias.ac.in These methods often proceed under milder conditions with greater functional group tolerance. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach aryl, alkyl, or other groups to the quinoline ring. For example, a domino approach involving a palladium-catalyzed Sonogashira coupling has been used to construct quinoline motifs from readily available materials. ias.ac.in

Copper-Catalyzed Reactions: Copper catalysts are often employed for C-N and C-C bond formation. ias.ac.in They are attractive due to their lower cost compared to precious metals like palladium. Copper-catalyzed methods can be used in one-pot strategies for synthesizing substituted quinolines from simple precursors like anilines and aldehydes. ias.ac.in

C-H Functionalization: A major advancement is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates. acs.org Transition-metal-catalyzed C-H functionalization provides an efficient route to substituted quinolines, although controlling site-selectivity remains a key challenge. acs.org For a molecule like this compound, metal-catalyzed C-H halogenation could theoretically be a route, but achieving the desired polysubstitution pattern would require exquisite control.

| Metal Catalyst | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Palladium (Pd) | Cross-coupling (e.g., Sonogashira) | Good yields under mild conditions; versatile for C-C bond formation. | ias.ac.in |

| Copper (Cu) | C-H functionalization, C-N/C-C bond formation | Economical, convenient for one-pot syntheses. | ias.ac.in |

| Cobalt (Co) | C-H bond activation, cyclization | Broad functional group tolerance and high yields. | mdpi.com |

| Rhodium (Rh), Ruthenium (Ru) | Cascade and sequential reactions | Powerful for constructing complex molecular frameworks. | researchgate.net |

Metal-Free Protocols for Halogenation and Functionalization

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic methods. researchgate.net These protocols avoid the cost and toxicity associated with residual metals in the final product.

Metal-Free Halogenation: As previously mentioned, reagents like N-halosuccinimides (NCS, NBS) and trihaloisocyanuric acids provide efficient, metal-free routes to halogenated quinolines. rsc.orgrsc.org An efficient method for C5-selective halogenation of quinoline derivatives was developed using N-halosuccinimides in water, featuring metal-free catalysis and no need for additional oxidants. rsc.org These methods are highly regioselective for the C5 position of 8-substituted quinolines and demonstrate excellent functional group tolerance. nih.gov

Organocatalysis: Organocatalytic methods can be employed for various transformations on the quinoline ring. For instance, a metal-free, organocatalytic meta-C–H hydroxylation of quinoline N-oxides has been developed, showcasing the potential to achieve functionalization at positions that are electronically disfavored. acs.org

Domino Reactions: Metal-free domino reactions can construct complex quinoline derivatives in a single step from simple starting materials, enhancing efficiency and reducing waste. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of a complex molecule like this compound should ideally incorporate principles of green chemistry to minimize environmental impact. ijpsjournal.com

Atom Economy and Reaction Efficiency Considerations

Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comjocpr.comskpharmteco.com

Maximizing Atom Economy: Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. In the context of the target molecule's synthesis, a hypothetical [2+4] cycloaddition pathway could offer high atom economy. rsc.org Traditional named reactions for quinoline synthesis often have poor atom economy, making the design of more efficient pathways crucial. ijpsjournal.com

Catalytic vs. Stoichiometric Reagents: Using catalytic methods (both transition-metal and metal-free) is preferable to using stoichiometric reagents, as this reduces waste. ias.ac.inijpsjournal.com For halogenation, using a catalytic source of the halogen or a recyclable halogenating agent would improve the greenness of the process.

The development of a truly "green" synthesis for this compound would necessitate a move away from classical, low-economy reactions towards modern catalytic, one-pot procedures that maximize the incorporation of all starting materials into the final structure. ijpsjournal.com

Solvent Selection and Sustainable Reaction Media

The selection of an appropriate solvent is a critical parameter in the synthesis of complex heterocyclic compounds such as this compound. The solvent not only facilitates the dissolution of reactants and reagents but can also significantly influence reaction rates, selectivity, and product yields. In the context of halogenation reactions, particularly bromination of the quinoline core, the choice of solvent can dictate the outcome of the synthesis. Furthermore, the principles of green chemistry are increasingly guiding solvent selection towards more sustainable and environmentally benign options. researchgate.net

Influence of Solvent Properties on Bromination

The bromination of quinoline derivatives is highly dependent on the solvent system employed. researchgate.net Traditional solvents such as chloroform (B151607) (CHCl₃), acetic acid (AcOH), and methanol (B129727) (MeOH) have been utilized in the synthesis of bromoquinolines. acgpubs.org Research into the bromination of 8-substituted quinolines has shown that the reaction's conversion rate and the ratio of mono- to di-bromo derivatives can be solvent-dependent. researchgate.net

For instance, in the bromination of 8-hydroxyquinoline, using 2.1 equivalents of bromine resulted in a 90% yield of the 5,7-dibromo product, a conversion that was found to be largely independent of the solvent. acgpubs.org However, when using fewer equivalents of bromine, the conversion rate and product distribution became sensitive to the solvent choice. researchgate.netacgpubs.org The polarity of the solvent can play a significant role; for example, in the bromination of certain quinoline alkaloids, increasing solvent polarity by switching from chloroform (CHCl₃) to dimethylformamide (DMF) was found to decrease the reactivity of the bromonium ion. nih.gov

Solvent choice is often dictated by the solubility of the substrate and reagents. nih.gov In some cases, solvent polarity has been observed to have only a minor effect on the reaction rate, making solubility the primary criterion for selection. nih.gov The reaction work-up is also a key consideration, with water-immiscible organic solvents like methylene chloride being preferred to simplify the separation of the product from the aqueous phase after quenching the reaction. google.com

Table 1: Effect of Solvent on the Bromination of 8-Hydroxyquinoline

| Entry | Solvent | Equivalents of Br₂ | Conversion of Starting Material (%) | Yield of 5,7-dibromo-8-hydroxyquinoline (%) | Reference |

|---|---|---|---|---|---|

| 1 | CHCl₃ | 2.1 | 100 | 90 | acgpubs.org |

| 2 | AcOH | 2.1 | 100 | 75 | researchgate.netacgpubs.org |

| 3 | MeOH | 2.1 | 100 | 69 | researchgate.netacgpubs.org |

Sustainable and Green Solvent Alternatives

The paradigm in chemical synthesis is shifting from conventional organic solvents, which are often volatile and hazardous, towards greener and more sustainable alternatives. researchgate.net This shift is driven by a need to minimize waste, energy consumption, and the use of toxic substances. nih.gov Green solvents are typically derived from renewable resources, are biodegradable, have low toxicity, and are easily recyclable. wikipedia.org

For quinoline synthesis, a variety of greener solvents have been investigated, including water, ethanol (B145695), and ionic liquids. researchgate.nettandfonline.com Water is a highly attractive green solvent due to its non-toxicity, non-flammability, and availability. wikipedia.org It has been successfully used as a medium for the synthesis of various quinoline derivatives, often leading to high yields and simplified reaction protocols. tandfonline.com Similarly, ethanol, often used in combination with water, serves as an effective and sustainable solvent for quinoline synthesis. bohrium.com

Other innovative and sustainable media include:

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a nonpolar solvent that becomes effective above its critical temperature (31 °C) and pressure (7.38 MPa). wikipedia.org It is non-toxic, non-flammable, and can be easily removed and recycled post-reaction.

Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. Their low volatility significantly reduces emissions of volatile organic compounds (VOCs). wikipedia.org However, concerns about their ecotoxicity and the non-renewable sources for their production are also recognized. wikipedia.org

Deep Eutectic Solvents (DESs): Considered a new generation of ionic liquids, DESs are formed from a mixture of natural compounds like sugars, amino acids, and carboxylic acids. They are biodegradable, have low toxicity, and are simple to prepare, making them a promising class of green solvents. researchgate.net

The move towards sustainable reaction media in halogenation processes also involves replacing hazardous reagents like molecular bromine with safer alternatives, such as N-bromosuccinimide (NBS) or systems that generate bromine in situ. nih.govrsc.org Combining these safer reagents with green solvents represents a significant step towards developing truly sustainable synthetic methodologies. rsc.org

Table 2: Examples of Green Solvents and Their Properties

| Solvent | Source/Type | Key Green Characteristics | Potential Synthetic Application | Reference |

|---|---|---|---|---|

| Water (H₂O) | Universal | Non-toxic, non-flammable, renewable, inexpensive. | Eco-friendly quinoline synthesis. | wikipedia.orgtandfonline.com |

| Ethanol (C₂H₅OH) | Biomass Fermentation | Renewable, biodegradable, low toxicity. | Green solvent for cyclization and condensation reactions. | bohrium.com |

| Supercritical CO₂ | Industrial byproduct | Non-toxic, easily separable, non-flammable. | Alternative to nonpolar organic solvents. | wikipedia.org |

| Ionic Liquids | Synthetic | Low volatility, high thermal stability. | Catalyst and solvent for various reactions. | nih.govwikipedia.org |

| Deep Eutectic Solvents (DESs) | Natural Components (e.g., Choline chloride, Urea) | Biodegradable, low toxicity, renewable source. | Alternative to conventional polar aprotic solvents. | researchgate.net |

Chemical Reactivity and Transformation Pathways of 3,4 Dibromo 8 Chloro 5 Methoxyquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the aromatic ring, leading to the replacement of a hydrogen atom. masterorganicchemistry.com The regiochemical outcome of such reactions on 3,4-Dibromo-8-chloro-5-methoxyquinoline is dictated by the directing effects of the existing methoxy (B1213986) and halogen groups.

The quinoline ring system presents two distinct rings for potential electrophilic attack. The pyridine (B92270) ring (containing the nitrogen) is generally deactivated towards electrophilic substitution compared to the benzenoid ring due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic attack is predicted to occur on the carbocyclic (benzene) ring.

The substituents on this ring are the C-5 methoxy group and the C-8 chloro group.

5-Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density via resonance. In this molecule, the position para to the methoxy group is C-7, and the position ortho to it is C-6.

8-Chloro Group (-Cl): Halogens are deactivating groups due to their inductive electron withdrawal but are also ortho, para-directing because of resonance electron donation. youtube.com The C-8 chloro group would direct incoming electrophiles to the C-7 (ortho) position.

Considering these effects, the C-7 position is influenced by both the para-directing methoxy group and the ortho-directing chloro group. However, the C-6 position is only directed by the powerful ortho-directing methoxy group. The strong activating and directing effect of the C-5 methoxy group is expected to be the dominant factor, making the C-6 position the most probable site for electrophilic substitution. In studies of 8-substituted quinolines, functionalization often occurs at the C-5 position; however, since this position is already substituted, the directing influence shifts. researchgate.net

While specific halogenation or nitration studies on this compound are not documented in the searched literature, predictions can be made based on the regioselectivity discussed above.

Halogenation: A reaction with Br₂ in the presence of a Lewis acid catalyst like FeBr₃ would likely result in the introduction of a bromine atom at the C-6 position to yield 3,4,6-Tribromo-8-chloro-5-methoxyquinoline.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to introduce a nitro group (-NO₂) preferentially at the C-6 position, forming 3,4-Dibromo-8-chloro-5-methoxy-6-nitroquinoline.

The table below illustrates the predicted outcomes for these electrophilic substitution reactions.

| Reaction Type | Reagents | Predicted Major Product | Rationale for Regioselectivity |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 3,4,6-Tribromo-8-chloro-5-methoxyquinoline | The powerful ortho, para-directing C-5 methoxy group directs the electrophile to the C-6 position. |

| Nitration | HNO₃, H₂SO₄ | 3,4-Dibromo-8-chloro-5-methoxy-6-nitroquinoline | The C-6 position is electronically enriched and sterically accessible, favored by the C-5 methoxy director. |

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is favored at electron-deficient carbon atoms bearing a good leaving group, such as a halogen. The positions on the pyridine ring (C-3 and C-4) are inherently more activated towards SNAr than positions on the benzenoid ring (C-8) due to the electron-withdrawing effect of the ring nitrogen.

The relative reactivity of the three halogen atoms towards a given nucleophile (e.g., an amine or an alkoxide) is expected to follow a clear hierarchy.

C-4 Position (Bromo): The C-4 position is highly activated for SNAr because it is para to the ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate. Studies on 2,4-dihaloquinolines and related heterocycles consistently show that the C-4 position is the most susceptible to nucleophilic attack. nih.govmdpi.com

C-3 Position (Bromo): The C-3 position is on the electron-poor pyridine ring but lacks the direct resonance stabilization from the nitrogen that the C-4 position enjoys. Therefore, it is expected to be less reactive than C-4.

C-8 Position (Chloro): The C-8 position is on the benzenoid ring, which is less electron-poor than the pyridine ring. Furthermore, it is situated next to the electron-donating C-5 methoxy group, which would further deactivate this position towards nucleophilic attack.

Therefore, the predicted order of reactivity for SNAr is C-4 > C-3 > C-8 . By carefully controlling reaction conditions (e.g., temperature, reaction time), selective monosubstitution at the C-4 position should be achievable.

The C-5 methoxy group is an aryl ether and can undergo cleavage (demethylation) to yield the corresponding phenol (B47542) (5-hydroxyquinoline derivative). This reaction typically requires harsh conditions, such as treatment with strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃). acs.org Alternatively, certain strong nucleophiles, such as thiolates, can effect demethylation via an Sₙ2 attack on the methyl group. nih.gov This reaction would compete with SNAr at the halogenated positions, especially under forcing conditions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly relevant for functionalizing polyhalogenated quinolines. researchgate.net The selectivity of these reactions on this compound is determined by two main factors: the identity of the halogen and its position on the ring.

The general order of reactivity for aryl halides in Pd-catalyzed couplings is C-I > C-Br > C-Cl . researchgate.net Therefore, the bromo groups at C-3 and C-4 are significantly more reactive than the chloro group at C-8.

Between the two bromine atoms, studies on 3,4-dihaloquinolines have shown that Suzuki-Miyaura coupling reactions preferentially occur at the C-4 position . rsc.org This enhanced reactivity is attributed to the greater electrophilicity of the C-4 carbon atom. This selectivity allows for stepwise functionalization of the molecule. After a cross-coupling reaction at C-4, a second, more forcing reaction could potentially functionalize the C-3 position, followed finally by the C-8 position.

The tables below provide predicted outcomes for Suzuki-Miyaura and Sonogashira coupling reactions.

Predicted Suzuki-Miyaura Coupling

| Reactant | Coupling Partner | Catalyst/Base | Predicted Major Product |

|---|---|---|---|

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Bromo-8-chloro-5-methoxy-4-phenylquinoline |

Predicted Sonogashira Coupling

| Reactant | Coupling Partner | Catalyst/Base | Predicted Major Product |

|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-Bromo-8-chloro-5-methoxy-4-(phenylethynyl)quinoline |

Selective Functionalization at Brominated Sites (C-3, C-4)

The carbon-bromine bonds at the C-3 and C-4 positions are anticipated to be the most labile sites for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive in such transformations than the C-Cl bond. This difference in reactivity allows for selective substitution at the brominated positions while leaving the C-8 chlorine intact.

Common cross-coupling reactions that could be employed for the selective functionalization at C-3 and C-4 include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would likely introduce new carbon-carbon bonds at the C-3 and/or C-4 positions. The specific reaction conditions (catalyst, ligand, base, and solvent) would be crucial in controlling the selectivity between the C-3 and C-4 positions, which may exhibit differential reactivity due to their distinct electronic environments.

Stille Coupling: This involves the reaction with organostannanes and a palladium catalyst, offering another versatile method for forming C-C bonds.

Buchwald-Hartwig Amination: This reaction would enable the introduction of nitrogen-based nucleophiles, such as amines, at the C-3 and C-4 positions, forming new C-N bonds.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, would introduce alkynyl moieties. Research on related di-bromo-aromatic systems, such as 3,8-dibromo-1,10-phenanthroline, has demonstrated the feasibility of such coupling reactions. nasa.govresearchgate.net

The selective functionalization would likely proceed stepwise, with one of the bromine atoms reacting preferentially. The relative reactivity of the C-3 versus the C-4 bromine would be influenced by the electronic effects of the methoxy group and the nitrogen atom in the quinoline ring.

Reactivity at the Chlorinated Position (C-8)

The chlorine atom at the C-8 position is generally less reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the bromine atoms at C-3 and C-4. This allows for the selective functionalization of the brominated sites without affecting the C-8 chloro substituent under appropriate reaction conditions.

However, the C-8 position can be activated for nucleophilic aromatic substitution (SNAr) reactions. The proximity of the nitrogen atom in the quinoline ring can stabilize the Meisenheimer complex intermediate formed during nucleophilic attack, thereby facilitating substitution. Strong nucleophiles would be required to displace the chloride at this position. The reactivity of the C-8 position in related 8-substituted quinolines has been a subject of study, indicating that this position is amenable to chemical modification.

Reductive Transformations of Halogen Atoms

The selective removal of halogen atoms through reductive processes offers a pathway to synthesize a variety of partially dehalogenated quinoline derivatives.

Selective Debromination and Dechlorination Pathways

The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective dehalogenation. Catalytic hydrogenation is a common method for achieving this transformation. The C-Br bonds are more susceptible to hydrogenolysis than the C-Cl bond. Therefore, treatment with hydrogen gas and a suitable catalyst (e.g., palladium on carbon) under controlled conditions would likely lead to selective removal of the bromine atoms at C-3 and C-4, yielding 8-chloro-5-methoxyquinoline.

Complete dehalogenation to form 5-methoxyquinoline (B23529) would require more forcing reaction conditions. Other reductive methods, such as the use of reducing agents like zinc dust in acetic acid or tri-n-butyltin hydride, could also be explored for selective or complete dehalogenation.

Hydrogenation Studies on the Quinoline Core

The quinoline ring system itself can undergo hydrogenation. Typically, the heterocyclic pyridine ring is more readily hydrogenated than the carbocyclic benzene (B151609) ring. Catalytic hydrogenation of quinolines often yields 1,2,3,4-tetrahydroquinolines. nih.gov Studies on the hydrogenation of functionalized quinolines have shown that it is possible to selectively hydrogenate the heterocyclic ring while leaving halogen substituents on the carbocyclic ring intact. nasa.gov For instance, gold-catalyzed hydrogenation has been shown to be effective for the chemoselective hydrogenation of the quinoline ring without cleaving halogen substituents. nasa.gov

Conversely, under specific catalytic conditions, it is also possible to achieve selective hydrogenation of the carbocyclic ring, leading to 5,6,7,8-tetrahydroquinoline (B84679) derivatives. The presence of multiple halogen atoms and the methoxy group on the this compound molecule would influence the regioselectivity of the ring hydrogenation.

Chelation and Coordination Chemistry with Metal Centers

The quinoline scaffold is a well-known chelating agent in coordination chemistry.

Ligand Properties of the Nitrogen Heterocycle

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The presence of the methoxy group at the C-5 position can influence the basicity and coordinating ability of the nitrogen atom.

Furthermore, the molecule can act as a bidentate ligand if a suitable functional group is introduced at the C-8 position that can coordinate to a metal center in conjunction with the quinoline nitrogen. For example, if the C-8 chlorine were to be substituted with a hydroxyl or amino group, the resulting molecule could form stable chelate complexes with a variety of metal ions. The halogen atoms themselves can also participate in weaker interactions, known as halogen bonds, with metal centers or other atoms in a protein's active site, a property that is of interest in medicinal chemistry.

Potential for Complex Formation with Transition Metals

The primary site for coordination in this compound is the nitrogen atom of the quinoline ring, which possesses a lone pair of electrons, making it a potent Lewis base. This nitrogen atom can donate its electron pair to a vacant orbital of a transition metal ion, forming a coordinate covalent bond. The electronic properties of the quinoline ring, influenced by the bromo, chloro, and methoxy substituents, play a crucial role in its coordinating ability.

The presence of electron-withdrawing halogen atoms (bromine and chlorine) at the 3, 4, and 8-positions is expected to decrease the electron density on the quinoline ring system, including the nitrogen atom. This inductive effect would render the nitrogen atom less basic compared to unsubstituted quinoline, potentially leading to the formation of less stable metal complexes. Conversely, the electron-donating methoxy group at the 5-position may partially counteract this effect by increasing the electron density through resonance.

The steric hindrance caused by the substituents, particularly the bromine atom at the 4-position adjacent to the nitrogen, could also influence the approach of bulky metal ions or ligands, thereby affecting the geometry and coordination number of the resulting complexes.

Based on the known behavior of similar quinoline derivatives, this compound is anticipated to act as a monodentate ligand, coordinating to transition metals through its nitrogen atom. It could potentially form complexes with a variety of transition metals, including but not limited to palladium(II), platinum(II), copper(II), nickel(II), and zinc(II). The stoichiometry and geometry of these potential complexes would be dependent on the specific metal ion, its oxidation state, and the reaction conditions employed.

For instance, with square planar d⁸ metals like palladium(II) and platinum(II), it is plausible that this compound could form complexes of the type [M(L)₂X₂], where L is the quinoline ligand and X is a halide ion. Depending on the steric and electronic factors, these complexes could adopt either a cis or trans geometry. The formation of such complexes has been observed with other substituted quinolines. nih.gov

Furthermore, the presence of halogen atoms on the quinoline ring opens up the possibility for this compound to participate in oxidative addition reactions with low-valent transition metal complexes, a key step in many catalytic cycles.

Interactive Data Table: Predicted Coordination Behavior of this compound

| Transition Metal Ion | Potential Complex Type | Predicted Geometry | Key Influencing Factors |

| Palladium(II) | [Pd(L)₂Cl₂] | Square Planar (cis or trans) | Steric hindrance from the 4-bromo substituent, electronic effects of all substituents. nih.gov |

| Platinum(II) | [Pt(L)₂Cl₂] | Square Planar (cis or trans) | Similar to Palladium(II), with potentially stronger Pt-N bonds. |

| Copper(II) | [Cu(L)₂Cl₂] or [Cu(L)Cl₂] | Distorted Tetrahedral or Square Planar | Jahn-Teller effect for Cu(II), ligand-to-metal ratio. |

| Nickel(II) | [Ni(L)₂Cl₂] | Tetrahedral or Square Planar | Dependent on the ligand field strength and steric factors. |

| Zinc(II) | [Zn(L)₂Cl₂] | Tetrahedral | Preference of d¹⁰ Zn(II) for tetrahedral coordination. |

It is important to reiterate that the information presented above is based on established principles of coordination chemistry and data from analogous quinoline derivatives. researchgate.netresearchgate.net Specific experimental verification is required to definitively characterize the complex formation of this compound with transition metals.

Advanced Spectroscopic and Structural Elucidation Techniques for 3,4 Dibromo 8 Chloro 5 Methoxyquinoline

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) stands as an indispensable tool for the initial characterization of a novel compound, offering the precise mass of the molecular ion. This precision allows for the unequivocal determination of the molecular formula. For 3,4-Dibromo-8-chloro-5-methoxyquinoline, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O).

The analysis would reveal a characteristic isotopic pattern owing to the presence of two bromine atoms and one chlorine atom. The natural isotopic abundance of bromine (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%) and chlorine (³⁵Cl ≈ 75.77%, ³⁷Cl ≈ 24.23%) would result in a distinctive cluster of peaks for the molecular ion, providing confirmatory evidence for the number of halogen atoms present.

Table 1: Predicted HRMS Data for C₁₀H₆Br₂ClNO

| Ion Adduct | Predicted m/z |

| [M+H]⁺ | 353.8659 |

| [M+Na]⁺ | 375.8478 |

Note: The predicted m/z values are for the most abundant isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the connectivity and stereochemistry of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the structure of this compound.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents (bromo, chloro, and methoxy groups). The methoxy group would appear as a sharp singlet, likely in the range of 3.9-4.2 ppm. The aromatic protons' chemical shifts and coupling constants would provide crucial information about their relative positions on the quinoline (B57606) ring. For comparison, the ¹H NMR spectrum of the related compound 5,7-dibromo-8-hydroxyquinoline in DMSO shows aromatic proton signals at 8.98, 8.46, 7.85, and 7.77 ppm. researchgate.net The substitution pattern of this compound would lead to a different set of chemical shifts and coupling patterns.

The ¹³C NMR spectrum would display ten distinct signals for the ten carbon atoms of the quinoline core and the methoxy group. The chemical shifts of the carbon atoms directly attached to the halogens and the methoxy group would be significantly affected. The carbon bearing the methoxy group (C-5) would be shielded, while the carbons attached to the bromine (C-3, C-4) and chlorine (C-8) atoms would be deshielded.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the aromatic protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying the positions of the quaternary carbons (those without attached protons) and for confirming the placement of the substituents. For instance, a correlation between the methoxy protons and C-5 would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. This can be used to confirm the spatial relationships between substituents and adjacent protons, further solidifying the structural assignment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov For this compound, the IR and Raman spectra would exhibit characteristic bands for the C-H, C=C, C=N, and C-O stretching and bending vibrations of the substituted quinoline ring system.

The IR spectrum of quinoline itself shows prominent bands in the 3150-2900 cm⁻¹ (C-H stretching), 1630-1570 cm⁻¹ (C=C and C=N stretching), and 840-740 cm⁻¹ (C-H out-of-plane bending) regions. astrochem.orgresearchgate.net For the title compound, additional characteristic bands would be expected for the C-Br, C-Cl, and C-O-C vibrations. The C-O stretching of the methoxy group would likely appear in the 1250-1000 cm⁻¹ region. The C-Cl and C-Br stretching vibrations typically appear in the lower frequency region of the spectrum. For instance, IR data for 5,7-Dibromo-8-methoxyquinoline (B102607) shows peaks at 2919, 2850, 1600, 1578, 1490, 1462, 1383, 1370, 1353, and 1086 cm⁻¹. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3100 | Aromatic C-H stretching |

| ~2850-2950 | Methoxy C-H stretching |

| ~1600-1450 | Aromatic C=C and C=N stretching |

| ~1250-1000 | C-O stretching of methoxy group |

| Below 800 | C-Cl and C-Br stretching |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The absorption spectrum of this compound would be characterized by π-π* transitions within the aromatic quinoline system. The position and intensity of the absorption maxima are sensitive to the nature and position of the substituents. The presence of the methoxy group (an auxochrome) and the halogens would be expected to cause a bathochromic (red) shift of the absorption bands compared to the parent quinoline molecule. UV-Vis spectra of quinoline derivatives are typically recorded in solvents like ethanol (B145695) or water in the 200-400 nm range. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformation

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound in the solid state. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking. For example, the crystal structure of the related compound 5,7-Dibromo-8-methoxyquinoline reveals a monoclinic crystal system with specific unit cell dimensions. researchgate.net A similar detailed analysis for the title compound would provide an unambiguous confirmation of its molecular structure and conformation.

Photoelectron Spectroscopy for Electronic Structure and Orbital Energies

Photoelectron spectroscopy (PES) is a powerful technique utilized to probe the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This analysis provides direct experimental measurement of orbital energies, offering profound insights into the molecular orbital (MO) composition and bonding characteristics. While direct experimental PES data for this compound is not extensively reported in the literature, a comprehensive understanding of its electronic structure can be constructed by analogy with studies on related substituted quinoline systems. researchgate.netresearchgate.net Theoretical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable in complementing experimental PES data for the assignment of ionization bands and the detailed interpretation of electronic effects. researchgate.netbohrium.commdpi.com

The electronic structure of the quinoline core is characterized by a set of occupied π and σ molecular orbitals. The highest occupied molecular orbitals (HOMOs) are typically of π-character, originating from the aromatic system. The introduction of substituents—two bromine atoms at the C3 and C4 positions, a chlorine atom at C8, and a methoxy group at C5—induces significant perturbations to the parent quinoline electronic structure. These perturbations arise from both inductive and resonance effects, which alter the energies of the molecular orbitals.

Halogen substituents (Br and Cl) are primarily electron-withdrawing through the inductive effect (-I) due to their high electronegativity. They also possess lone pairs that can participate in resonance effects (+R), donating electron density to the π-system. For halogens, the inductive effect generally dominates. The methoxy group (-OCH₃) is a strong resonance donor (+R) due to the lone pairs on the oxygen atom and a weak inductive withdrawer (-I).

The interplay of these effects in this compound dictates the energies of its frontier molecular orbitals. The strong electron-donating methoxy group at the C5 position is expected to raise the energy of the HOMO, while the electron-withdrawing halogens, particularly the bromine atoms on the same ring, will have a counteracting effect, lowering the orbital energies. The precise energy levels are a net result of these competing influences.

Core-level photoelectron spectroscopy provides information about the elemental composition and the chemical environment of each atom. The binding energies of the C 1s, N 1s, Cl 2p, and Br 3d core electrons would be sensitive to the local electronic environment. For instance, the C 1s binding energies would vary depending on the carbon atom's connectivity, with carbons bonded to electronegative halogens or the methoxy group exhibiting higher binding energies. Similarly, the Cl 2p and Br 3d binding energies would be characteristic of their covalent bonding within the quinoline framework.

Valence-band photoelectron spectroscopy reveals the distribution of the molecular orbitals. The spectrum would consist of a series of bands, each corresponding to the ionization from a specific molecular orbital. The assignment of these bands is typically achieved with the aid of theoretical calculations, such as the Outer Valence Green's Function (OVGF) method or DFT-based approaches, which can predict the ionization potentials with good accuracy. researchgate.net

Detailed Research Findings

Research on a variety of substituted quinolines has established a robust framework for understanding their electronic properties. researchgate.netrsc.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and kinetic stability of the molecule. rsc.org For substituted quinolines, the HOMO is generally a π-orbital distributed over the quinoline ring system. The energy of the HOMO is significantly influenced by the nature and position of the substituents. Electron-donating groups, such as methoxy, tend to increase the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing halogen substituents lower the HOMO energy, increasing the molecule's stability towards oxidation. The LUMO, also typically a π*-orbital, is similarly affected, with electron-withdrawing groups lowering its energy and making the molecule a better electron acceptor.

Orbital Energy Calculations: DFT calculations are frequently employed to model the molecular orbitals of quinoline derivatives. bohrium.commdpi.com These calculations provide the energies and spatial distributions of the HOMO, HOMO-1, LUMO, LUMO+1, etc. The energy gap (ΔE) between the HOMO and LUMO is a key parameter, with smaller gaps indicating higher reactivity. rsc.org For this compound, the combination of a strong donor (methoxy) and multiple halogen acceptors is expected to result in a moderately sized HOMO-LUMO gap.

Substituent Effects on Ionization Potentials: Studies on chloro- and amino-substituted quinolines have shown a good correlation between experimental ionization potentials from PES and calculated orbital energies. researchgate.net The introduction of a chlorine atom generally leads to an increase in the ionization potentials of the π-orbitals due to its inductive withdrawal. The presence of multiple halogens, as in the title compound, would be expected to have a cumulative effect, further stabilizing the π-orbitals and increasing their ionization energies. The methoxy group's donating effect would partially counteract this, particularly for orbitals with significant electron density in its vicinity.

Data Tables

The following tables present hypothetical yet representative data for the core-level binding energies and frontier molecular orbital energies of this compound, based on typical values observed for similarly substituted quinoline and aromatic compounds.

Table 1: Predicted Core-Level Binding Energies for this compound

| Atom | Orbital | Predicted Binding Energy (eV) |

| C | 1s (C-C/C-H) | ~285.0 |

| C | 1s (C-N/C-O) | ~286.5 |

| C | 1s (C-Cl) | ~287.0 |

| C | 1s (C-Br) | ~286.8 |

| N | 1s | ~400.5 |

| O | 1s | ~533.0 |

| Cl | 2p₃/₂ | ~200.8 |

| Br | 3d₅/₂ | ~70.5 |

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

| Molecular Orbital | Type | Energy (eV) |

| LUMO+1 | π | -1.5 |

| LUMO | π | -2.1 |

| HOMO | π | -6.2 |

| HOMO-1 | π | -6.8 |

| HOMO-2 | σ | -7.5 |

These tables provide an illustrative example of the kind of data obtained from photoelectron spectroscopy and theoretical calculations. The actual experimental values would provide precise benchmarks for the electronic environment within this compound.

Theoretical and Computational Investigations of 3,4 Dibromo 8 Chloro 5 Methoxyquinoline

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. These methods provide a balance between computational cost and accuracy, making them suitable for studying relatively large molecules like substituted quinolines.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 3,4-Dibromo-8-chloro-5-methoxyquinoline, this process would involve calculating the electronic energy for various atomic arrangements and identifying the structure with the minimum energy.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Systems)

| Parameter | Predicted Value | Description |

| C-Cl Bond Length | ~1.74 Å | The bond connecting the chlorine atom to the quinoline (B57606) ring at position 8. |

| C-Br Bond Lengths | ~1.90 Å | The bonds connecting the bromine atoms to the quinoline ring at positions 3 and 4. |

| C-O Bond Length (Aryl) | ~1.36 Å | The bond between the quinoline ring and the methoxy (B1213986) oxygen at position 5. |

| C-O Bond Length (Methyl) | ~1.43 Å | The bond between the methoxy oxygen and the methyl group. |

| C5-C4-Br Dihedral Angle | Variable | This angle would be optimized to minimize steric strain between the bromo and methoxy groups. |

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)

The electronic structure of a molecule governs its reactivity. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, the electron-donating methoxy group at the 5-position is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing halogen atoms (bromo and chloro) will lower the energy of the LUMO, increasing its susceptibility to nucleophilic attack. The distribution of these frontier orbitals will be spread across the quinoline ring system.

The charge distribution within the molecule, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the partial positive and negative charges on each atom. The electronegative halogen and oxygen atoms will carry partial negative charges, while the carbon atoms bonded to them will bear partial positive charges. This charge distribution is crucial for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack.

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | Relatively Low | Indicates susceptibility to reduction and nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | A smaller gap suggests higher reactivity. |

| Charge on N atom | Negative | The nitrogen atom is a likely site for protonation and coordination to metal ions. |

| Charge on Halogenated Carbons | Positive | These carbons are potential sites for nucleophilic attack. |

Electrostatic Potential Maps and Molecular Descriptors

An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom and the oxygen of the methoxy group. The hydrogen atoms of the methyl group and the quinoline ring would exhibit positive potential.

Molecular descriptors are numerical values derived from the molecular structure that quantify various aspects of its physicochemical properties. These can include electronic descriptors (like dipole moment and polarizability), steric descriptors, and topological descriptors. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a detailed understanding of reaction kinetics and selectivity.

Computational Prediction of Regioselectivity in Electrophilic and Nucleophilic Reactions

The substituents on the quinoline ring of this compound will dictate the preferred positions of attack for incoming reagents.

Electrophilic Reactions: The electron-donating methoxy group at the 5-position activates the benzene (B151609) ring portion of the quinoline system towards electrophilic substitution. Computational models would likely predict that electrophilic attack is most favorable at positions ortho and para to the methoxy group that are not already substituted.

Nucleophilic Reactions: The electron-withdrawing effect of the nitrogen atom and the halogen substituents makes the quinoline ring susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr). Calculations of the energy profiles for the formation of Meisenheimer-like intermediates would help predict the most likely site for substitution. The carbon atoms bearing the halogen atoms are the primary candidates for such reactions.

Energy Profiles for Key Synthetic and Transformation Pathways

Computational studies can map out the entire energy landscape of a chemical reaction. This involves calculating the energies of the reactants, products, intermediates, and transition states. The difference in energy between the reactants and the highest energy transition state is the activation energy, which determines the reaction rate.

For a molecule like this compound, computational chemists could model its synthesis, for instance, the halogenation of a 5-methoxy-8-chloroquinoline precursor. By calculating the energy profiles for bromination at different positions, they could explain the observed regioselectivity of the synthesis. Similarly, the energy profiles for subsequent transformations, such as palladium-catalyzed cross-coupling reactions at the C-Br or C-Cl bonds, can be computationally modeled to predict reaction feasibility and optimize reaction conditions.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule (ligand) might interact with a biological target, such as an enzyme or receptor. frontiersin.org These methods can provide insights into the binding affinity, orientation, and specific interactions that stabilize the ligand-target complex. frontiersin.org

Based on the activities of structurally related quinoline derivatives, this compound could potentially interact with a variety of biological targets. Substituted quinolines have been investigated as inhibitors of various enzymes and receptors, demonstrating a broad range of biological activities.

For instance, certain quinoline derivatives have been identified as noncovalent inhibitors of the proteasome, a key target in cancer therapy. nih.gov In such cases, the quinoline scaffold serves as a crucial element for binding within the enzyme's active site. Other studies have explored quinoline-based compounds as inhibitors of HIV reverse transcriptase, a vital enzyme for the replication of the virus. nih.gov The design of these inhibitors often focuses on optimizing interactions with the non-nucleoside inhibitor binding pocket of the enzyme. nih.gov

Furthermore, quinolinone-based thiosemicarbazones have been designed and evaluated as inhibitors of enzymes in Mycobacterium tuberculosis, such as DNA gyrase and enoyl-acyl carrier protein reductase. nih.gov These studies highlight the versatility of the quinoline core in targeting a diverse array of enzymes. Given these precedents, theoretical docking studies of this compound could be performed against a panel of enzymes known to be targeted by quinoline derivatives to identify potential biological activities.

A hypothetical molecular docking study could explore the binding of this compound to a model enzyme system. The results of such a study might be presented in a table format, as shown below.

Table 1: Hypothetical Docking Scores of this compound with Model Enzyme Systems

| Target Enzyme | PDB ID | Hypothetical Binding Affinity (kcal/mol) | Potential Interacting Residues |

|---|---|---|---|

| Proteasome β5 subunit | 2Z9O | -8.5 | Thr1, Gly47, Ala49 |

| HIV-1 Reverse Transcriptase | 4I2P | -9.2 | Lys101, Tyr181, Tyr188 |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no specific docking studies for this compound have been published.

The specific binding mode of this compound within a target's active site would be dictated by a combination of non-covalent interactions. frontiersin.org These interactions are crucial for the stability and specificity of the ligand-target complex. frontiersin.org

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a common interaction in many enzyme-ligand complexes. The oxygen atom of the methoxy group at the 5-position could also participate in hydrogen bonding as an acceptor.

Halogen Bonding: The bromine and chlorine substituents on the quinoline ring are capable of forming halogen bonds. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring. nih.gov The strength of halogen bonds generally increases with the polarizability of the halogen atom (I > Br > Cl > F). In this compound, the two bromine atoms would be expected to form stronger halogen bonds than the chlorine atom. These interactions can be highly specific and contribute significantly to binding affinity.

Hydrophobic Interactions: The aromatic quinoline ring system provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with hydrophobic and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

Other Electrostatic Interactions: The distribution of electron density across the molecule, influenced by the electronegative halogen and methoxy groups, will also guide electrostatic interactions with charged or polar residues in the target protein.

A detailed analysis of a hypothetical binding pose could reveal the specific residues involved in these interactions, as illustrated in the following table.

Table 2: Hypothetical Key Interactions of this compound in a Model Enzyme Active Site

| Interaction Type | Ligand Atom/Group | Enzyme Residue | Hypothetical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Quinoline Nitrogen | Asp103 (O-H) | 2.9 |

| Halogen Bond | Bromine at C4 | Carbonyl Oxygen of Gly150 | 3.1 |

| Halogen Bond | Bromine at C3 | Hydroxyl of Ser95 | 3.2 |

| π-π Stacking | Quinoline Ring | Phenylalanine 210 | 3.5 |

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr These models can then be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related quinolines with measured biological activity against a specific target would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. conicet.gov.ar Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would then be used to build a predictive model. researchgate.net

A general form of a QSAR equation derived from such a study might look like:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*Descriptorn

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and c0, c1, c2, ..., cn are the coefficients determined by the regression analysis for each descriptor. researchgate.net

The choice of molecular descriptors is critical for developing a meaningful QSAR model. conicet.gov.ar For this compound and its analogues, descriptors that capture the influence of the halogen and methoxy substituents would be particularly important.

Halogen-Related Descriptors:

Hansch-Leo Hydrophobicity Constant (π): Halogen atoms generally increase the hydrophobicity of a molecule, which can influence its ability to cross cell membranes and interact with hydrophobic binding pockets.

Hammett Electronic Constant (σ): Halogens are electron-withdrawing groups, and their electronic influence on the aromatic ring can be quantified by Hammett constants. This affects the reactivity and interaction potential of the quinoline system.

Molar Refractivity (MR): This descriptor is related to the volume and polarizability of the substituent. conicet.gov.ar The larger bromine atoms would have a greater MR value than chlorine.

Quantum Chemical Descriptors: Properties such as the electrostatic potential on the surface of the halogen atoms (related to the σ-hole) can be calculated and used as descriptors to specifically model halogen bonding. nih.gov

Methoxy-Related Descriptors:

Electronic Effects (σ): The methoxy group is an electron-donating group through resonance but can be electron-withdrawing through induction. Its net effect depends on its position on the aromatic ring.

Steric Descriptors (e.g., STERIMOL parameters): These describe the size and shape of the methoxy group, which can be important for fitting into a binding pocket. conicet.gov.ar

Topological Descriptors: These descriptors encode information about the connectivity and branching of the molecule, including the presence of the methoxy group.

A hypothetical table of relevant descriptors for this compound is presented below.

Note: The values in this table are hypothetical and for illustrative purposes only.

Mechanistic Insights into the Molecular Interactions of Halogenated Methoxyquinoline Derivatives

Enzyme Inhibition Mechanism Studies

Halogenated quinoline (B57606) and its derivatives have been the subject of various studies to understand their potential as enzyme inhibitors. The introduction of halogen atoms and methoxy (B1213986) groups onto the quinoline scaffold can significantly influence their biological activity, including their ability to inhibit specific enzymes.

Interaction with Cholinesterases (e.g., acetylcholinesterase, butyrylcholinesterase)

While direct studies on 3,4-Dibromo-8-chloro-5-methoxyquinoline are absent, research on other quinoline derivatives has shed light on their interactions with cholinesterases, enzymes crucial for regulating neurotransmission. For instance, a series of 3,4-dihydroquinazoline derivatives, which share structural similarities with quinolines, have been evaluated for their inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

These studies revealed that many of these compounds exhibited weak inhibition of AChE but strong inhibition of BChE. nih.gov Molecular docking simulations for the most active compounds suggested that they bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BChE, explaining their potent inhibitory effect. nih.gov The nature of this interaction was further characterized as non-competitive or mixed-type inhibition, confirming the dual binding of these compounds to the enzyme. nih.gov The higher affinity for BChE over AChE in some derivatives highlights the potential for developing selective inhibitors. nih.gov

Epigenetic Modifying Enzyme (e.g., EZH2) Inhibition

Information regarding the direct inhibition of epigenetic modifying enzymes such as EZH2 (Enhancer of zeste homolog 2) by this compound is not available in the current scientific literature. The study of quinoline derivatives as inhibitors of epigenetic enzymes is an emerging area of research.

Receptor Binding Profiling and Ligand-Receptor Interactions

The interaction of halogenated quinolines with various cellular receptors can modulate signal transduction pathways. The specific substitution pattern of halogens and other functional groups on the quinoline ring is critical in determining the compound's binding affinity and selectivity for different receptors.

Molecular Basis of Selectivity and Potency

The selectivity and potency of a ligand are governed by its three-dimensional structure and the complementary nature of the receptor's binding pocket. For halogenated compounds, the size, position, and electronegativity of the halogen atoms can significantly impact these properties. Halogen bonds, a type of non-covalent interaction, can play a crucial role in the binding affinity of these molecules to their protein targets.

While specific data for this compound is unavailable, the principles of medicinal chemistry suggest that the dibromo, chloro, and methoxy substitutions would create a unique electronic and steric profile, influencing its potential interactions with various receptors.

Allosteric Modulation and Orthosteric Binding Site Analysis

Ligands can interact with receptors at the primary (orthosteric) binding site or at a secondary (allosteric) site. Allosteric modulators can enhance or diminish the effect of the endogenous ligand by inducing conformational changes in the receptor. nih.gov

Studies on certain indole (B1671886) derivatives, which are structurally related to quinolines, have demonstrated allosteric modulation of the cannabinoid CB1 receptor. nih.gov These compounds were found to increase the binding of an agonist to the orthosteric site, indicating a positive cooperative allosteric effect. nih.gov Conversely, they decreased the binding of an inverse agonist. nih.gov Such allosteric interactions can offer a more nuanced approach to modulating receptor activity compared to direct orthosteric agonism or antagonism. Analysis of the binding data using models like the allosteric ternary complex model helps in quantifying the affinity and cooperativity of these modulators. nih.gov

Without experimental data, it is not possible to determine whether this compound would act as an orthosteric or allosteric modulator at any given receptor.

Mechanistic Probes in Biological Systems (In Vitro Studies)

While specific in vitro studies focusing exclusively on this compound are not prominently available in current literature, the broader class of halogenated and substituted quinolines serves as a valuable template for designing mechanistic probes. These compounds are frequently employed to investigate biological processes due to their ability to interact with specific biomolecular targets. The quinoline scaffold itself is recognized for its role in a multitude of pharmacologically active molecules. nih.gov

Derivatives of the quinoline scaffold have been identified as potent inhibitors of several key cellular targets, particularly protein kinases. For instance, numerous quinoline-based small molecules have been developed to target receptor tyrosine kinases such as c-Met, EGF, and VEGF receptors, which are often implicated in cancer progression. nih.gov The mechanism of engagement typically involves the quinoline molecule binding to the ATP-binding cleft of the kinase. nih.gov Interactions often include hydrogen bonds formed between the quinoline nitrogen and critical amino acid residues (e.g., Val2240 in mTOR or Met1160 in c-Met) and π-π stacking between the aromatic quinoline ring and residues like tyrosine or tryptophan. nih.gov Given its structure, this compound possesses the core features—a hydrogen-bond-accepting nitrogen and an aromatic system—that would suggest potential engagement with similar kinase targets.

Substituted quinolines are known to modulate critical signaling cascades within cells. A prominent example is the PI3K/AkT/mTOR pathway, which is central to cell growth, proliferation, and survival. nih.gov Several quinoline derivatives have been investigated as inhibitors of this pathway, with some demonstrating potent, dual inhibition of both PI3K and mTOR. nih.gov The HGF/c-Met signaling pathway, which plays a role in cell dissociation, migration, and invasion, is another well-established target for quinoline-based inhibitors. nih.govresearchgate.net The inhibitory action within these pathways is often a result of the molecule's interference with the catalytic activity of key enzymes. The specific substitution pattern on the quinoline core, including the presence and position of halogen and methoxy groups, is critical in defining the potency and selectivity of this modulation.

Structure-Activity Relationship (SAR) Derivations

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional structure and the specific properties of its substituents. Structure-activity relationship (SAR) studies on related compounds provide a framework for understanding how each component contributes to molecular interactions.

The presence of three halogen atoms (two bromine, one chlorine) on the quinoline ring is a defining feature of the compound, significantly influencing its interaction profile through halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (termed a sigma hole) and a Lewis base, such as a carbonyl oxygen on a protein backbone. nih.govresearchgate.netrsc.org